molecular formula C7H8INO B1611504 3-Iodo-5-methoxyaniline CAS No. 62605-98-5

3-Iodo-5-methoxyaniline

Cat. No.: B1611504
CAS No.: 62605-98-5
M. Wt: 249.05 g/mol
InChI Key: BVUBIWPMRYHPBW-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxyaniline (CAS: 62605-98-5) is a halogenated aniline derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. Its structure features an iodine substituent at the 3-position and a methoxy group at the 5-position of the aromatic ring, alongside a primary amine group (NH₂) . This compound is critical in organic synthesis, particularly as a precursor for coupling reactions to generate substituted olefinic amines or pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Iodo-5-methoxyaniline involves the iodination of 5-methoxyaniline. The process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial production due to its efficiency and selectivity .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

2-Iodo-5-methoxyaniline participates in palladium-catalyzed cross-coupling to construct biaryl motifs:
Example : Synthesis of trigonoine B

  • Reagents :

    • 2-Iodo-5-methoxyaniline (24)

    • Boronic acid derivatives

    • Pd(PPh₃)₄ catalyst

  • Conditions :

    • Solvent: DMF/H₂O

    • Temperature: 80°C

    • Yield: 73–90%

Enamine-Brønsted Acid Catalysis

Arylamines like 2-iodo-5-methoxyaniline undergo three-component reactions with cyclic ketones and benzoylmethylene malonates (Scheme 3) :
Mechanism :

  • Enamine Formation : Reaction with cyclic ketones.

  • Michael Addition : Attack on benzoylmethylene malonates.

  • Cyclization : Brønsted acid ((PhO)₂PO₂H)-promoted intramolecular cyclization.
    Outcome : 4,5,6,7-Tetrahydro-1H-indoles (yields: 60–80%)

Diazotization and Iodination

2-Iodo-5-methoxyaniline can undergo diazotization for further functionalization:
Conditions :

  • NaNO₂, H₂SO₄, 0–5°C

  • KI or CuI as iodine sources
    Applications : Synthesis of polynuclear aromatic systems

Table 1. Key Reaction Yields and Conditions

Reaction TypeSubstrateYieldConditionsSource
Decarboxylative Amination1b3b 84%K₂CO₃, DMF, 1.5 h
Suzuki-Miyaura Coupling24 → Trigonoine B73%Pd(PPh₃)₄, DMF/H₂O, 80°C
Mitsunobu Reaction12h13h 95%DIAD, PPh₃, CH₂Cl₂
Enamine Cyclization8a9a 60%(PhO)₂PO₂H, DCM, 100°C

Table 2. Spectroscopic Data for 2-Iodo-5-methoxyaniline

TechniqueKey Signals
¹H NMR δ 7.48 (d), 6.32 (d), 6.13 (dd), 3.73 (s)
¹³C NMR δ 161.1 (C-O), 55.3 (OCH₃)

Mechanistic Insights

  • Steric Effects : Meta-substituted iodine in arylamines favors cyclization over imine formation .

  • Acid Catalysis : Brønsted acids ((PhO)₂PO₂H) lower activation energy for intramolecular cyclization .

Scientific Research Applications

3-Iodo-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxyaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Key Properties :

  • LogP : 2.46 (indicative of moderate lipophilicity)
  • PSA (Polar Surface Area) : 35.25 Ų (suggesting moderate hydrogen-bonding capacity) .
  • Synthesis : Produced via diazotization of 3-methoxy-5-nitroaniline followed by iodination and subsequent reduction with iron/HCl .

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The table below highlights key structural analogues of 3-Iodo-5-methoxyaniline and their distinguishing features:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 3-I, 5-OCH₃ C₇H₈INO 249.05 Coupling reactions; drug intermediates
3-Bromo-5-methoxyaniline 3-Br, 5-OCH₃ C₇H₈BrNO 216.06 Similar coupling reactions; lower reactivity due to Br vs. I
2-Iodo-5-methoxyaniline 2-I, 5-OCH₃ C₇H₈INO 249.05 Positional isomer; altered steric/electronic effects in synthesis
3-Iodo-4-methoxyaniline 3-I, 4-OCH₃ C₇H₈INO 249.05 Meta-substitution pattern affects regioselectivity in reactions
5-Iodo-2-methoxyaniline 5-I, 2-OCH₃ C₇H₈INO 249.05 Rare isomer; limited commercial availability

Physicochemical Comparisons

Property This compound 3-Bromo-5-methoxyaniline 2-Iodo-5-methoxyaniline
LogP 2.46 2.10 2.30 (estimated)
Melting Point Not reported 98–100°C Not reported
Solubility Low in water; soluble in DMSO, DMF Similar profile Similar profile

Industrial and Research Relevance

  • Pharmaceutical Synthesis :
    this compound is a key intermediate in synthesizing olefinic amine compounds, such as N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine derivatives, used in drug discovery .
  • Comparative Limitations: Brominated analogues (e.g., 3-Bromo-5-methoxyaniline) are less favored in large-scale applications due to slower reaction kinetics, whereas iodinated variants offer faster turnover but higher cost .

Biological Activity

3-Iodo-5-methoxyaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical formula for this compound is C7H8INC_7H_8IN. The presence of iodine and methoxy groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The compound's structure contributes to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers.

Case Study: A549 Lung Adenocarcinoma Cells
In a study evaluating the cytotoxic effects of this compound on A549 cells, the compound was tested at various concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests significant potential as an anticancer agent .

Table 2: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Cell Viability (%)
0100
580
1055
1530

The mechanism underlying the biological activity of this compound involves the induction of oxidative stress within microbial and cancer cells. This leads to increased reactive oxygen species (ROS) production, which damages cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

Safety and Toxicity

While the biological activities of this compound are promising, understanding its safety profile is essential. Preliminary toxicity studies indicate that the compound exhibits low toxicity towards non-cancerous cells at therapeutic concentrations, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-5-methoxyaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves iodination of 5-methoxyaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Key variables include temperature (0–25°C), stoichiometry of iodinating agents, and solvent choice (e.g., acetic acid or dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product with >95% purity. Monitor reaction progress using TLC and confirm structural integrity via 1^1H/13^13C NMR and HRMS .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm methoxy (δ3.7δ \sim3.7 ppm) and aromatic proton environments (δ6.57.2δ \sim6.5–7.2 ppm).
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]+^+ at m/z 263.971.
  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity. Cross-reference with literature melting points (if available) and elemental analysis for iodine content .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light, moisture, or elevated temperatures. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like quinones or deiodinated analogs .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for pharmaceutical intermediates?

  • Methodological Answer : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)2_2/XPhos as a catalyst system. Optimize ligand-to-metal ratios (2:1–4:1), base (Cs2_2CO3_3), and solvent (toluene/DMF). Monitor regioselectivity challenges due to competing para-methoxy directing effects via LC-MS. Post-reaction, isolate products using centrifugal partition chromatography to resolve steric isomers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Aggregate data from PubMed, SciFinder, and Reaxys using controlled vocabularies (e.g., MeSH terms) to identify confounding variables like assay type (e.g., MIC vs. IC50_{50}) or cell line specificity .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity. For inconsistent SAR findings, validate via orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. How can researchers design experiments to probe the electronic effects of the iodine substituent in this compound’s reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution and Fukui indices for electrophilic attack sites.
  • Kinetic Studies : Compare reaction rates with non-iodinated analogs under identical conditions (e.g., nitration or bromination) to isolate steric vs. electronic contributions .

Q. Methodological and Ethical Considerations

Q. What frameworks ensure rigorous formulation of research questions for studies involving this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Catalytic systems for C–N bond formation.
  • Intervention: Use of this compound as a coupling partner.
  • Comparison: Efficacy vs. 3-bromo-5-methoxyaniline.
  • Outcome: Yield improvement or reduced byproduct formation .

Q. How should researchers address reproducibility challenges in synthetic protocols for this compound?

  • Methodological Answer :

  • Open Science Practices : Publish detailed step-by-step videos or supplemental synthetic procedures, including raw NMR/FIR spectra.
  • Collaborative Validation : Partner with independent labs to replicate key steps (e.g., iodination) under blinded conditions .

Q. Data Presentation and Peer Review

Q. What are best practices for visualizing structural and reactivity data of this compound in publications?

  • Methodological Answer :

  • Figures : Use color-coded reaction schemes (iodine = purple, methoxy = green) and 3D electrostatic potential maps. Avoid overcrowding with >3 structures per figure.
  • Tables : Report yields, ee%, and catalyst loadings side-by-side for cross-comparison. Use footnotes to highlight outliers .

Q. How can researchers ethically manage conflicting data interpretations in multidisciplinary studies?

  • Methodological Answer :
    Conduct adversarial collaborations with domain experts to re-analyze disputed datasets. Document all disagreements in supplemental materials and use consensus-building frameworks like Delphi methodology .

Properties

IUPAC Name

3-iodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBIWPMRYHPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441130
Record name 3-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62605-98-5
Record name 3-iodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Iodo-5-methoxyaniline
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